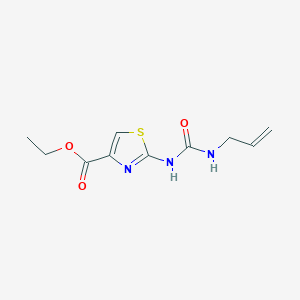

Ethyl 2-(3-allylureido)thiazole-4-carboxylate

Description

Ethyl 2-(3-allylureido)thiazole-4-carboxylate is a thiazole derivative featuring a 3-allylureido substituent at position 2 and an ethyl carboxylate group at position 3. Thiazole derivatives are renowned for their diverse biological activities, including antitumor, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name |

ethyl 2-(prop-2-enylcarbamoylamino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3S/c1-3-5-11-9(15)13-10-12-7(6-17-10)8(14)16-4-2/h3,6H,1,4-5H2,2H3,(H2,11,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFPDCVDSNVUQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)NCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-allylureido)thiazole-4-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with allyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: Ethyl 2-aminothiazole-4-carboxylate and allyl isocyanate.

Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective starting materials, and employing efficient purification techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-allylureido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

Ethyl 2-(3-allylureido)thiazole-4-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.

Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-allylureido)thiazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Thiazole-4-carboxylate Derivatives

Antitumor Activity

- Ethyl 2-(isoindolinyl)thiazole-4-carboxylate (5a, 5b): Exhibited IC₅₀ values of 0.72–1.55 μM against HCT-116 colorectal cancer cells, comparable to methotrexate (IC₅₀ = 0.7 μM). Molecular docking confirmed inhibition of beta-catenin signaling .

- Ethyl 2-[3-(diethylamino)propanamido]thiazole-4-carboxylate: Showed potent activity against RPMI-8226 leukemia cells (IC₅₀ < 1 μM) via DNA intercalation .

- Inference for Allylureido Analog: The allyl chain may improve membrane permeability and target engagement compared to phenyl or nitro groups, though specific data is needed.

Enzyme Inhibition

- Methyl 2-(3-phenylureido)thiazole-4-carboxylate: Demonstrated selective carbonic anhydrase-III inhibition (Ki = 12 nM) due to urea-mediated interactions with zinc in the active site .

- Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate: Exhibited antioxidant activity (78% DPPH scavenging at 100 μg/mL) attributed to the nitro group’s electron-withdrawing effects .

Antimicrobial Activity

- The nitrobenzylidene hydrazinyl derivative showed moderate antibacterial activity against E. coli (MIC = 32 μg/mL), likely due to nitro group-derived reactive oxygen species .

Physicochemical and ADMET Properties

- Lipophilicity: Allylureido and phenylureido groups increase logP compared to hydrophilic hydrazinyl derivatives, affecting blood-brain barrier penetration .

- ADMET Profiles: Isoindolinyl analogs (5a, 5b) showed favorable drug-likeness with moderate bioavailability (63–68%) and low hepatotoxicity risks .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(3-allylureido)thiazole-4-carboxylate?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, thiazole precursors like ethyl 2-aminothiazole-4-carboxylate can react with allyl isocyanate or allyl carbamoyl chloride under basic conditions. A similar approach was used for ethyl 2-amino-4,5-dihydrothiazole-4-carboxylate derivatives, where thiourea and brominated esters were condensed in acetone with potassium carbonate as a base . Reaction monitoring via TLC and purification via column chromatography or recrystallization (e.g., ethanol) are critical steps .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. For example, SHELXTL (Bruker AXS version) can resolve structural ambiguities, such as hydrogen bonding or disorder, by iterative refinement against diffraction data . Proper data collection (e.g., low-temperature experiments) and validation metrics (R-factors, residual electron density) ensure accuracy .

Q. What spectroscopic techniques are used for characterization?

- NMR : and NMR confirm substitution patterns (e.g., allylureido proton signals at δ ~5–6 ppm and thiazole ring carbons at ~160–170 ppm) .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] with <5 ppm error) .

- Elemental Analysis : Matches calculated and observed C, H, N, S percentages .

Advanced Research Questions

Q. How can one design experiments to evaluate its antitumor activity?

Use standardized cell line assays (e.g., RPMI-8226 leukemia, HepG2 liver cancer) with dose-response curves (IC determination). Ethyl 2-substituted thiazole-4-carboxylates have shown activity against leukemia cells via DNA binding or enzyme inhibition (e.g., topoisomerase) . Include positive controls (e.g., doxorubicin) and validate mechanisms via flow cytometry (apoptosis assays) or Western blotting (protein expression analysis) .

Q. How are synthetic byproducts minimized or resolved?

- Optimize Reaction Conditions : Adjust stoichiometry (e.g., 1.2 eq allyl reagent), temperature (room temp vs. reflux), and solvent polarity (DMF for slow reactions, acetone for faster kinetics) .

- Purification Strategies : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to remove unreacted starting materials or isomers .

Q. What structure-activity relationships (SAR) are observed for allylureido-substituted thiazoles?

- The allyl group enhances lipophilicity, improving membrane permeability. Substitution at the ureido nitrogen (e.g., phenyl vs. alkyl) modulates electronic effects and hydrogen-bonding capacity, impacting target binding .

- Thiazole ring oxidation (e.g., sulfoxide formation) can reduce activity, as seen in analogous compounds .

Q. How can crystallographic data contradictions (e.g., disorder) be addressed?

Use SHELXD for phase refinement and SHELXE for density modification in cases of twinning or pseudosymmetry. For disordered allyl groups, apply geometric constraints (e.g., AFIX commands) and validate with R and CC metrics . Comparative analysis with related structures (e.g., ethyl 2-phenylthioureido derivatives) can resolve ambiguities .

Methodological Considerations

Q. What computational tools predict synthetic feasibility?

Retrosynthesis platforms (e.g., AI-driven tools using Reaxys/Pistachio databases) suggest viable routes by scoring precursor availability and reaction plausibility. For example, thioamide intermediates (Method E in ) are prioritized for one-step syntheses .

Q. How is experimental phasing achieved for novel derivatives?

SHELXC/D/E pipelines enable experimental phasing via SAD/MAD (single/multi-wavelength anomalous dispersion) using heavy atoms (e.g., bromine from 4-bromothiazole precursors). Data resolution >1.2 Å improves phase accuracy .

Q. What strategies validate biological activity reproducibility?

- Dose-Response Triplicates : Ensure IC values are consistent across replicates (±10% variance).

- Counter-Screens : Exclude off-target effects using unrelated cell lines (e.g., HEK293 for non-cancerous cells) .

- Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation, critical for in vivo relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.